molecular formula C13H20BrNO B3109994 [2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine CAS No. 177982-34-2

[2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine

Cat. No. B3109994
CAS RN: 177982-34-2
M. Wt: 286.21 g/mol
InChI Key: QTXCKWVJNLIFSZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine (2-BMPE) is a synthetic compound with a wide range of applications in the scientific research field, including biochemical and physiological studies. It is a colorless, odorless, and volatile liquid with a boiling point of 137 °C and a melting point of -45 °C. It is a structural analog of the neurotransmitter dopamine and has been used in a variety of laboratory experiments due to its ability to act as a dopamine agonist.

Scientific Research Applications

Synthesis and Chemical Properties

Research involving [2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine and similar compounds focuses on their synthesis and applications in various chemical reactions. These compounds are investigated for their potential in creating intermediates for further chemical synthesis. For example, compounds with aromatic ether moieties, similar to [2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine, have been prepared and tested for plant growth retardant activity, showcasing the versatility of these chemicals in agricultural research (Sharma, Rani, Talwar, & Kalsi, 1991). Additionally, the synthetic routes for creating such compounds involve multiple steps, including etherification, amination, and reactions with diethylamine, underscoring their complex chemistry and the intricate methods required for their preparation (Dan, 2006).

Applications in Polymerization and Catalysis

Some compounds structurally related to [2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine are utilized in catalysis and polymerization processes. For instance, research on yttrium complexes with phenoxytriamine ligands, which bear resemblance in structure to the subject compound, demonstrates their effectiveness in catalyzing the ring-opening polymerization of lactide and ε-caprolactone. This application is significant for producing biodegradable polymers, highlighting the potential of [2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine derivatives in sustainable material synthesis (Westmoreland & Arnold, 2006).

Future Directions

: Benchchem: [2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine : AA Blocks: [2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine

properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO/c1-4-15(5-2)8-9-16-13-7-6-12(14)10-11(13)3/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXCKWVJNLIFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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